Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a benzoyl group at the 3-position, a methyl group at the 5-position, and an ethyl ester at the 4-carboxylate position, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by benzoylation at the 3-position . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, which can be further utilized in pharmaceutical and agrochemical applications .
Scientific Research Applications
Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl pyrazole-4-carboxylate
- 3-methyl-1-phenyl-1H-pyrazole-5-ol
- 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Uniqueness
Ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group at the 3-position enhances its reactivity and potential for further functionalization, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
62538-32-3 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 3-benzoyl-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)11-9(2)15-16-12(11)13(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
KQOISGSDVCMGTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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